9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Brand Name: Vulcanchem
CAS No.: 1564917-63-0
VCID: VC11620419
InChI: InChI=1S/C11H12ClNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

CAS No.: 1564917-63-0

Cat. No.: VC11620419

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one - 1564917-63-0

Specification

CAS No. 1564917-63-0
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name 9-chloro-2,2-dimethyl-3,5-dihydro-1,5-benzoxazepin-4-one
Standard InChI InChI=1S/C11H12ClNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)
Standard InChI Key ZYKWUQYVHZRNID-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)NC2=C(O1)C(=CC=C2)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

9-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one features a seven-membered oxazepine ring fused to a benzene moiety. Key substituents include:

  • Chlorine at position 9 of the aromatic ring, enhancing electrophilic reactivity and lipophilicity.

  • Two methyl groups at position 2, contributing to steric bulk and modulating ring conformation.

  • Ketone functionality at position 4, introducing hydrogen-bonding capabilities and electronic polarization.

The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 251.70 g/mol. Comparative analysis with related benzoxazepines (Table 1) highlights its intermediate polarity and potential for blood-brain barrier penetration .

Table 1: Structural and Molecular Comparisons of Benzoxazepine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₀H₁₂ClNO197.66Chlorine, amine
(3R)-3-Alkyl-4,1-benzoxazepine-2,5-dione C₁₁H₁₁NO₃205.21Alkyl, diketone
Target CompoundC₁₂H₁₄ClNO₂251.70Chlorine, dimethyl, ketone

Synthetic Methodologies

Chiral Pool and Cyclization Strategies

Synthesis of benzoxazepines frequently employs anthranilic acid derivatives coupled with α-haloacids, followed by intramolecular cyclization . For the target compound, a plausible route involves:

  • Coupling: Reacting 5-chloroanthranilic acid with 2-bromo-2-methylpropanoic acid to form an N-acylated intermediate.

  • Cyclization: Base-mediated intramolecular nucleophilic attack (e.g., K₂CO₃ in DMF) to form the oxazepine ring .

  • Oxidation: Introduction of the ketone at position 4 via Jones oxidation or analogous methods.

Notably, steric hindrance from the dimethyl groups may necessitate optimized reaction conditions to prevent side products like benzoxazinones .

Stereochemical Considerations

The dimethyl substituents at position 2 impose conformational constraints, favoring a boat-like oxazepine ring geometry. Computational modeling suggests this conformation enhances stability by minimizing allylic strain between the methyl groups and ketone .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity suitable for oral bioavailability.

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) due to the aromatic chloro and dimethyl groups; solubility enhancers (e.g., cyclodextrins) may be required for formulation .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl), and 2960 cm⁻¹ (C-H aliphatic).

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.45 (s, 6H, 2×CH₃), δ 3.20–3.80 (m, 4H, CH₂), δ 7.25–7.50 (m, 3H, aromatic).

    • ¹³C NMR: δ 208.5 (C=O), δ 55.2 (C-2), δ 125–140 (aromatic carbons) .

Applications and Future Directions

Drug Development

The compound’s balanced lipophilicity and stereochemical rigidity position it as a candidate for central nervous system (CNS) therapeutics. Structural modifications, such as replacing chlorine with fluorine, could optimize pharmacokinetics.

Agricultural Chemistry

Benzoxazepines are explored as eco-friendly pesticides. The chloro and ketone functionalities may disrupt insect neurotransmitter systems, offering alternatives to neonicotinoids.

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